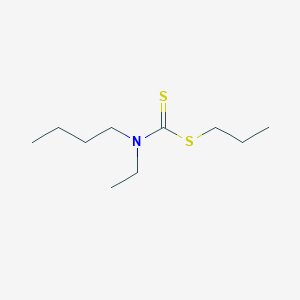
1,1'-Methylenebis(2-isocyanatocyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis(2-isocyanatocyclohexane) is a chemical compound with the molecular formula C15H22N2O2. It is commonly used in the production of polyurethanes and other polymers due to its reactivity with compounds containing active hydrogen atoms. This compound is known for its clear, colorless to light-yellow liquid appearance and is often utilized in industrial applications .
Métodos De Preparación
1,1’-Methylenebis(2-isocyanatocyclohexane) can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with formaldehyde to form methylenebis(cyclohexylamine), which is then phosgenated to produce the desired diisocyanate . Industrial production methods typically involve the use of phosgene, a highly toxic gas, under controlled conditions to ensure safety and efficiency .
Análisis De Reacciones Químicas
1,1’-Methylenebis(2-isocyanatocyclohexane) undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Can polymerize in the presence of catalysts to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, polyurethanes, and amines .
Aplicaciones Científicas De Investigación
1,1’-Methylenebis(2-isocyanatocyclohexane) has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the development of biomaterials and medical devices.
Medicine: Utilized in the production of drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the manufacture of coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis(2-isocyanatocyclohexane) involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups (-N=C=O) react with hydroxyl groups (-OH) to form urethane linkages, which are the basis for polyurethane formation. This reactivity is facilitated by the presence of catalysts and controlled reaction conditions .
Comparación Con Compuestos Similares
1,1’-Methylenebis(2-isocyanatocyclohexane) can be compared with other diisocyanates such as:
Toluene Diisocyanate (TDI): Known for its high reactivity and use in flexible foams.
Methylenediphenyl Diisocyanate (MDI): Commonly used in rigid foams and elastomers.
Hexamethylene Diisocyanate (HDI): Utilized in coatings and adhesives due to its aliphatic nature
The uniqueness of 1,1’-Methylenebis(2-isocyanatocyclohexane) lies in its cycloaliphatic structure, which imparts different mechanical and chemical properties compared to aromatic diisocyanates like TDI and MDI .
Propiedades
Número CAS |
63371-77-7 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
1-isocyanato-2-[(2-isocyanatocyclohexyl)methyl]cyclohexane |
InChI |
InChI=1S/C15H22N2O2/c18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)17-11-19/h12-15H,1-9H2 |
Clave InChI |
HUXGPXHPGSIYOD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CC2CCCCC2N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


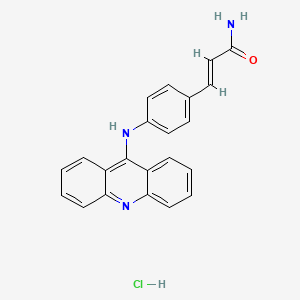
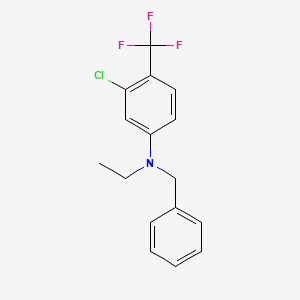
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
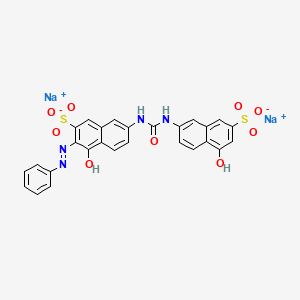
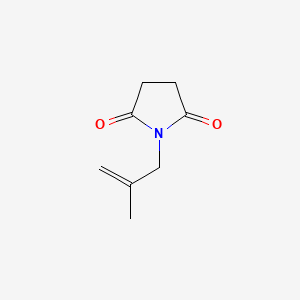
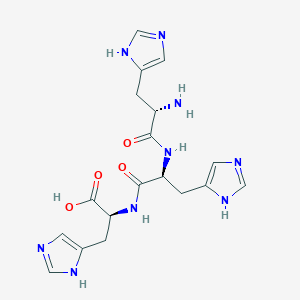

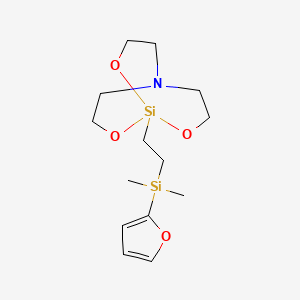
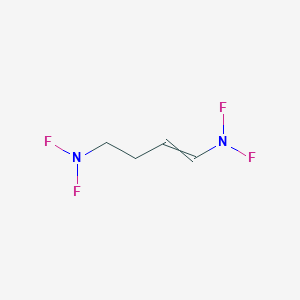
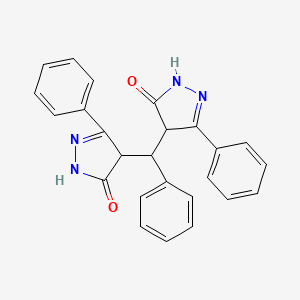
![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)
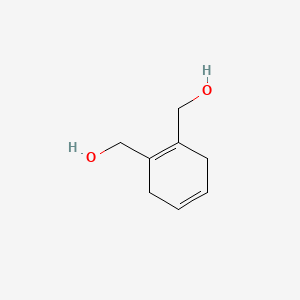
![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)
